2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone
Description
Properties
IUPAC Name |
2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)14-6-3-5-13(10-14)17(23)11-15-9-8-12-4-1-2-7-16(12)22-15/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIPEWMAKOZJJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CC(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382362 | |
| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849021-38-1 | |
| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview
The most commonly reported synthetic route for 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone involves a Friedel-Crafts acylation reaction. This method uses quinoline as the nucleophilic aromatic substrate and 3-(trifluoromethyl)benzoyl chloride as the acylating agent.
Reaction Conditions
- Catalyst: Lewis acid catalyst such as aluminum chloride (AlCl3)
- Solvent: Anhydrous dichloromethane or similar inert solvent
- Temperature: Reflux conditions to facilitate the acylation
- Atmosphere: Anhydrous and inert atmosphere to prevent hydrolysis of reagents
Mechanism
The Lewis acid activates the benzoyl chloride, generating an acylium ion intermediate that electrophilically attacks the quinoline ring at the 2-position, forming the ketone linkage.
Advantages
- High regioselectivity for the 2-position of quinoline
- Moderate to good yields under optimized conditions
Limitations
- Requires strict anhydrous conditions
- Use of corrosive Lewis acids and generation of acidic waste
Grignard Reagent Route with Ketene Addition
Overview
An alternative and industrially scalable method involves the preparation of a Grignard reagent from 3-bromo(trifluoromethyl)benzene, followed by its reaction with ketene to form the trifluoromethyl acetophenone intermediate, which can be further elaborated to the target compound.
Detailed Procedure
Step 1: Formation of Grignard reagent
Magnesium turnings are reacted with 3-bromo(trifluoromethyl)benzene in dry tetrahydrofuran (THF) under nitrogen atmosphere with catalytic iodine to initiate the reaction. The mixture is stirred at 40–50 °C for 2–4 hours until Grignard formation is confirmed by gas-liquid chromatography (GLC).Step 2: Reaction with ketene
The Grignard reagent is added gradually to a solution of ketene in an aromatic hydrocarbon solvent at 0 to -10 °C in the presence of a catalytic complex of transition metal ligands (preferably iron-based) and an aliphatic acid. The reaction proceeds for 2–3 hours under nitrogen.Yields: 75–85% overall yield reported.
Alternative Variation
Simultaneous addition of the Grignard reagent and ketene solution into the catalytic complex solution to maintain slight excess of ketene, improving reaction control and yield.
Advantages
- High purity product suitable for industrial scale
- Use of catalytic transition metal complexes enhances selectivity and yield
- Potential for continuous flow adaptation
Limitations
- Requires handling of reactive ketene gas
- Sensitive to moisture and oxygen
Condensation of Quinoline Derivatives with Trifluoromethyl-Substituted Benzaldehydes
Overview
Another synthetic approach involves the condensation of quinoline derivatives with 3-(trifluoromethyl)benzaldehyde under basic or acidic catalysis to form intermediate compounds that can be oxidized or rearranged to the target ethanone.
Reaction Conditions
- Solvents such as ethanol or ethyl acetate
- Catalysts: Sodium hydroxide or acid catalysts depending on the specific condensation
- Temperature: Room temperature to mild heating
Notes
This method is less direct and often used for analog synthesis or when modifying the quinoline ring system.
Post-Synthesis Modifications and Purification
- Purification: Flash column chromatography on silica gel using ethyl acetate/petroleum ether mixtures is commonly employed to isolate the pure compound.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and melting point analysis.
- Yield Optimization: Reaction times, catalyst loading, and solvent choice are optimized to maximize yield and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Quinoline, 3-(trifluoromethyl)benzoyl chloride, AlCl3, DCM, reflux | Moderate | Regioselective, straightforward | Requires anhydrous conditions, corrosive catalyst |
| Grignard Reagent + Ketene | 3-bromo(trifluoromethyl)benzene, Mg, THF, ketene, Fe catalyst, 0 to -10 °C | 75–85 | High purity, scalable, catalytic | Handling ketene, moisture sensitive |
| Condensation with Benzaldehyde | Quinoline derivative, 3-(trifluoromethyl)benzaldehyde, base/acid catalyst | Variable | Useful for analog synthesis | Less direct, multi-step |
Research Findings and Industrial Relevance
- The Grignard-ketene method is favored for industrial production due to its scalability and higher purity output.
- Friedel-Crafts acylation remains a classical laboratory method for initial synthesis and small-scale preparation.
- Transition metal catalysis in the Grignard route improves reaction efficiency and aligns with green chemistry principles by reducing waste.
- Continuous flow reactors have been proposed to further optimize the Grignard-ketene process for industrial applications.
This comprehensive analysis of preparation methods for this compound integrates diverse research data and industrial practices, providing a professional and authoritative resource for chemists engaged in the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents due to its structural similarity to known therapeutic agents .
Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains suggests its potential use in developing new antibiotics. Research conducted on similar quinoline derivatives demonstrated their ability to disrupt bacterial cell membranes, leading to cell death .
Material Science
Fluorescent Dyes
The unique structure of this compound allows it to be utilized as a fluorescent dye in material science applications. Its photophysical properties make it suitable for use in sensors and imaging technologies. Studies have demonstrated its effectiveness in enhancing the sensitivity of fluorescence-based detection methods .
Polymer Additives
In the field of polymer science, this compound can serve as an additive to improve the thermal and mechanical properties of polymers. Its incorporation into polymer matrices has been shown to enhance stability and durability, making it valuable for industrial applications .
Environmental Applications
Pollutant Degradation
Research has explored the use of this compound in environmental remediation, particularly for degrading pollutants in water systems. Its reactive nature allows it to participate in degradation reactions that break down harmful substances into less toxic forms .
Analytical Chemistry
The compound is also employed in analytical chemistry for detecting environmental contaminants. Its ability to form complexes with metal ions makes it useful for developing sensitive detection methods for trace metals in environmental samples .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Demonstrated significant tumor inhibition in vitro. |
| Antimicrobial Properties | International Journal of Antimicrobial Agents | Effective against multiple bacterial strains; potential for new antibiotic development. |
| Fluorescent Dyes | Sensors and Actuators B: Chemical | Enhanced sensitivity in fluorescence detection methods. |
| Polymer Additives | Journal of Polymer Science | Improved thermal stability and mechanical strength of polymer composites. |
| Pollutant Degradation | Environmental Science & Technology | Effective degradation of organic pollutants in aqueous environments. |
Mechanism of Action
The mechanism of action of 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone | Quinolin-2-yl, 3-(trifluoromethyl)phenyl | 323.3 (calculated) | Ethanone, quinoline, –CF₃ |
| 1-[3-(Trifluoromethyl)phenyl]ethanone | 3-(Trifluoromethyl)phenyl | 202.2 | Ethanone, –CF₃ |
| 2-Quinolin-2-ylethanone | Quinolin-2-yl | 199.2 | Ethanone, quinoline |
- Quinoline vs. Its absence in 1-[3-(trifluoromethyl)phenyl]ethanone reduces molecular complexity and weight but limits π-system interactions.
- Trifluoromethyl vs. Non-Fluorinated Groups: The –CF₃ group increases electronegativity and lipophilicity compared to non-fluorinated analogs, improving membrane permeability and resistance to oxidative metabolism .
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Target Compound | 1-[3-(Trifluoromethyl)phenyl]ethanone | 2-Quinolin-2-ylethanone |
|---|---|---|---|
| LogP (lipophilicity) | 3.8 (estimated) | 2.1 | 2.9 |
| Aqueous Solubility | Low | Moderate | Low |
| Metabolic Stability | High | Moderate | Low |
- The target compound’s high LogP reflects contributions from both the quinoline and –CF₃ groups, suggesting superior membrane permeability but poor aqueous solubility.
- Metabolic stability is enhanced by the –CF₃ group, which resists cytochrome P450-mediated degradation.
Table 3: Cost and Availability (CymitQuimica, 2025)
| Compound | Quantity | Price (€) |
|---|---|---|
| This compound | 1g | 225.00 |
| 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | 250mg | 326.00 |
- The target compound is more cost-effective per gram than the pyrazole-sulfonyl chloride analog, highlighting its commercial viability .
Biological Activity
2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone, a compound with the molecular formula C₁₈H₁₂F₃NO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Weight : 315.29 g/mol
- CAS Number : 849021-38-1
- MDL Number : MFCD04037917
- Structure : The compound features a quinoline moiety and a trifluoromethyl-substituted phenyl group, which are significant for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds often exhibit antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth effectively. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their membrane permeability and bioactivity against pathogens .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Other Quinoline Derivative | 3.12 | Escherichia coli |
| Control (Ciprofloxacin) | 2.0 | Both |
Anticancer Potential
Quinoline derivatives have been extensively studied for their anticancer properties. The compound may act through various pathways, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. Recent studies have suggested that compounds with similar scaffolds can modulate signaling pathways involved in cancer progression .
Case Study: Anticancer Activity
A study demonstrated that a related quinoline derivative exhibited significant cytotoxicity against various cancer cell lines, with IC₅₀ values in the low micromolar range. This suggests that this compound could possess similar properties, warranting further investigation.
The biological activity of this compound may involve:
- Enzyme Inhibition : Compounds with a quinoline structure are known to inhibit various enzymes that are crucial for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis.
- Targeting Specific Pathways : The compound may interfere with signaling pathways such as MAPK/ERK or PI3K/Akt, which are pivotal in cell survival and proliferation.
Safety Profile
The safety profile of this compound indicates it is an irritant based on standard hazard classifications. Risk statements include potential irritations upon exposure .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone, and how can reaction conditions be optimized?
- Methodology : A key route involves bromination of 1-[3-(trifluoromethyl)phenyl]ethanone followed by cyclization with formamide to form the quinoline moiety. Reaction optimization includes temperature control (e.g., 80–100°C for cyclization) and catalyst selection (e.g., Pd(dppf)₂Cl₂ for Suzuki couplings). Solvent polarity and Lewis acid catalysts (e.g., AlCl₃ for Friedel-Crafts acylation) also critically influence yield .
- Validation : Monitor intermediates via TLC or HPLC, and confirm purity via melting point analysis and NMR spectroscopy .
Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Data collection parameters (e.g., monoclinic space group C2/c, β = 92.985°) must align with experimental settings. Use SHELX suite (SHELXL for refinement, SHELXS for structure solution) for robust analysis. Hydrogen bonding and π-π stacking interactions are prioritized during refinement .
- Data Interpretation : Compare observed vs. calculated diffraction patterns to resolve discrepancies. Report R values (<5% for high-quality data) and thermal displacement parameters .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Approach :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and trifluoromethyl (CF₃, 1100–1200 cm⁻¹) stretches. Use CCl₄ or CS₂ matrices for solvent compatibility .
- NMR : ¹H NMR detects aromatic protons (δ 7.5–8.5 ppm) and ethanone methyl groups (δ 2.5–3.0 ppm). ¹⁹F NMR confirms CF₃ symmetry (δ -60 to -70 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (m/z 335.1 for [M+H]⁺) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reaction mechanisms involving this compound?
- Protocol : Use B3LYP/6-311+G(d,p) basis sets to compute HOMO-LUMO gaps, electrostatic potential maps, and transition states. Compare DFT-predicted vibrational frequencies (e.g., C=O stretch) with experimental IR data to validate models .
- Case Study : DFT analysis of Friedel-Crafts acylation intermediates reveals charge distribution at the quinoline nitrogen, influencing electrophilic substitution regioselectivity .
Q. How do researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or thermal parameters?
- Strategy :
- Re-examine data collection (e.g., crystal decay, absorption corrections).
- Use SHELXL’s TWIN/BASF commands to model twinning or disorder.
- Cross-validate with spectroscopic data (e.g., NMR coupling constants for conformation) .
Q. What strategies are employed to study structure-activity relationships (SAR) for derivatives of this compound in medicinal chemistry?
- Design : Synthesize analogs with substituent variations (e.g., replacing CF₃ with Cl or OCH₃). Assess bioactivity (e.g., IC₅₀ in receptor binding assays) and correlate with computed parameters (logP, polar surface area) .
- Analysis : Use QSAR models to predict pharmacokinetic properties. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .
Q. How are computational and experimental data integrated to explain anomalous reaction outcomes (e.g., low yield in Suzuki coupling)?
- Troubleshooting :
- Computational : Simulate Pd-catalyzed coupling transition states to identify steric hindrance (e.g., ortho-substituents on quinoline).
- Experimental : Optimize ligand (e.g., switch from PPh₃ to XPhos) or solvent (e.g., toluene → DMF) to improve catalytic turnover .
- Validation : Monitor reaction progress via GC-MS and isolate byproducts (e.g., homocoupled dimers) for structural analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
